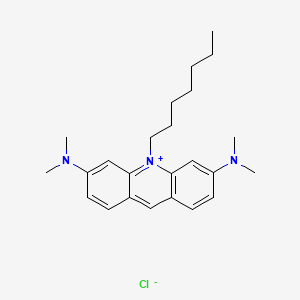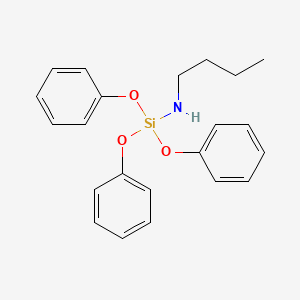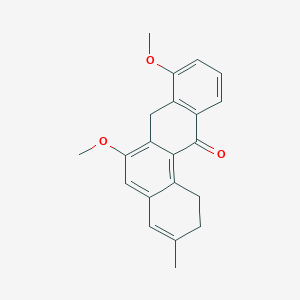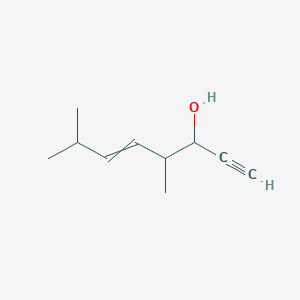
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride is a synthetic organic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two dimethylamino groups and a heptyl chain attached to the acridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride typically involves the reaction of acridine derivatives with dimethylamine and heptyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Acridine Core: The acridine core is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Introduction of Dimethylamino Groups: Dimethylamine is introduced to the acridine core through nucleophilic substitution reactions.
Attachment of the Heptyl Chain: Heptyl chloride is reacted with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms with altered electronic properties.
Substitution: Derivatives with different functional groups replacing the dimethylamino groups.
Aplicaciones Científicas De Investigación
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for visualizing cellular components, particularly nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, causing unwinding and destabilization of the helical structure. This mechanism is particularly relevant in its potential anticancer applications, where it can induce cell death in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid stain.
Proflavine: Known for its antibacterial properties and DNA intercalation ability.
Amsacrine: An anticancer agent that also intercalates DNA.
Uniqueness
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride is unique due to its specific structure, which includes both dimethylamino groups and a heptyl chain. This combination enhances its ability to interact with DNA and other biological molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88598-45-2 |
|---|---|
Fórmula molecular |
C24H34ClN3 |
Peso molecular |
400.0 g/mol |
Nombre IUPAC |
10-heptyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C24H34N3.ClH/c1-6-7-8-9-10-15-27-23-17-21(25(2)3)13-11-19(23)16-20-12-14-22(26(4)5)18-24(20)27;/h11-14,16-18H,6-10,15H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
BTLOWKZKCFVLGX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)


![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)

![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)

![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)

![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)
